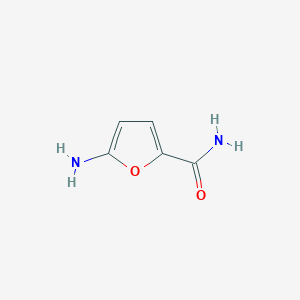

2-Furancarboxamide, 5-amino-

CAS No.: 826991-03-1

Cat. No.: VC19022409

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 826991-03-1 |

|---|---|

| Molecular Formula | C5H6N2O2 |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | 5-aminofuran-2-carboxamide |

| Standard InChI | InChI=1S/C5H6N2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8) |

| Standard InChI Key | ALGFWZVMMXNXBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)N)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

2-Furancarboxamide, 5-amino- belongs to the class of heterocyclic aromatic compounds, featuring a furan ring substituted with an amino group at the 5-position and a carboxamide group at the 2-position. Its IUPAC name, 5-aminofuran-2-carboxamide, reflects this substitution pattern. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 126.11 g/mol |

| CAS Registry Number | 826991-03-1 |

| Canonical SMILES | C1=C(OC(=C1)N)C(=O)N |

| Solubility | Soluble in polar solvents |

The compound’s planar furan ring and electron-rich oxygen atom facilitate interactions with biological targets, while the carboxamide group enhances hydrogen-bonding potential .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure. The -NMR spectrum exhibits signals for the furan ring protons (δ 6.2–7.1 ppm) and the amine group (δ 5.8 ppm). High-resolution mass spectrometry (HRMS) aligns with the molecular ion peak at m/z 126.11.

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 2-Furancarboxamide, 5-amino- typically involves functionalization of the furan ring. A common approach includes:

-

Amination: Introduction of an amino group at the 5-position via nitration followed by reduction.

-

Carboxamide Formation: Reaction of furan-2-carboxylic acid with ammonia or amines under catalytic conditions.

For example, treatment of 5-nitrofuran-2-carboxylic acid with yields 5-aminofuran-2-carboxylic acid, which is subsequently converted to the carboxamide using thionyl chloride and ammonium hydroxide.

Structural Derivatives

Modifications to the core structure, such as alkylation of the amine or substitution on the furan ring, have been explored to enhance bioactivity. Derivatives like 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide exhibit improved antiviral activity (EC = 1.25 µM against H5N1) .

Biological Activities and Mechanisms

Anticancer Activity

2-Furancarboxamide, 5-amino- demonstrates cytotoxicity against cancer cell lines by targeting topoisomerase II, an enzyme critical for DNA replication. Inhibition disrupts DNA relaxation, leading to apoptosis. In HCT-116 colorectal cancer cells, derivatives of this compound show growth inhibition (GI = 25 µM).

Antiviral Activity

The compound’s furan ring interacts with the M2 proton channel of influenza A H5N1, preventing viral uncoating. Molecular docking studies reveal hydrogen bonding between the nitro group of derivatives and His-37 residues in the M2 protein . Key findings include:

| Derivative | EC (µM) | CC (µM) |

|---|---|---|

| 1a (Nitro-substituted) | 1.25 | >100 |

| 1b (Methyl-substituted) | 7.71 | >100 |

Low cytotoxicity (CC > 100 µM) in MDCK cells underscores its therapeutic window .

Applications in Drug Development

Anticancer Agents

The compound’s topoisomerase II inhibition positions it as a scaffold for novel chemotherapeutics. Structural optimization, such as halogenation or sulfonation, may enhance potency and selectivity .

Antiviral Therapeutics

Given its efficacy against H5N1, further development could target emerging influenza strains. Combination therapies with neuraminidase inhibitors (e.g., oseltamivir) are under exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume